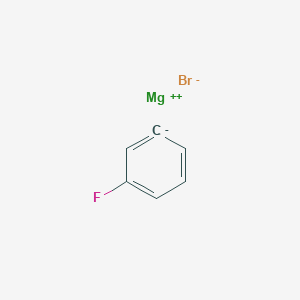

3-Fluorophenylmagnesium bromide

准备方法

化学反应分析

Nucleophilic Addition Reactions

This reagent demonstrates classic Grignard reactivity in carbonyl additions:

-

Ketone/Aldehyde Additions : Reacts with ketones/aldehydes to form secondary/tertiary alcohols. In THF at -78°C, it converts benzophenone to diphenyl(3-fluorophenyl)methanol with >80% efficiency .

-

Ester Monoaddition : Selectively adds once to esters under controlled conditions (-40°C, THF), forming ketone intermediates (e.g., from phthalide esters) .

Table 1: Reaction efficiency vs. temperature in ester additions

| Temperature (°C) | Monoaddition Yield (%) | Diaddition Yield (%) |

|---|---|---|

| -40 | 92 | 3 |

| 25 | 17 | 78 |

Cross-Coupling Reactions

Manganese-catalyzed couplings show particular promise:

-

Aryl-Aryl Coupling : Reacts with (4-(dimethylamino)phenyl)magnesium bromide under O₂ atmosphere to form 4'-(dimethylamino)-3-fluorobiphenyl in 85% yield .

-

Alkyl Couplings : Successfully couples with 1°-alkyl Grignard reagents (e.g., n-butylMgBr) to generate alkyl-aryl products (62-74% yields) .

Spirocyclic Compound Formation

Reacts with nitrovinyl indoles to construct spiro[indole-3,5'-isoxazoles] :

Table 2: Yields with varied substrates

| Substrate | Product Yield (%) |

|---|---|

| (E)-3-(2-nitrovinyl)-2-phenyl-1H-indole | 78 |

| 5-Bromophthalide | 82 |

| 5-Chlorophthalide | 75 |

科学研究应用

罗库溴铵具有广泛的科学研究应用,包括:

生物学: 在生物学研究中,罗库溴铵用于研究神经肌肉传递的机制以及肌肉松弛剂对细胞过程的影响.

作用机制

罗库溴铵充当神经肌肉接合处烟碱型乙酰胆碱受体的竞争性拮抗剂 . 通过与这些受体结合,罗库溴铵阻止乙酰胆碱激活它们,从而导致肌肉松弛。 这种作用被乙酰胆碱酯酶抑制剂(如新斯的明和依酚妥因)拮抗 . 罗库溴铵的分子靶标包括烟碱型胆碱能受体,其作用是通过抑制神经肌肉传递来介导的 .

相似化合物的比较

生物活性

3-Fluorophenylmagnesium bromide is a Grignard reagent that has garnered attention for its biological activity, particularly in the context of pharmaceutical synthesis and medicinal chemistry. This compound is characterized by its reactivity as a nucleophile, allowing it to participate in various organic reactions that are crucial for the development of therapeutic agents.

This compound is synthesized through the reaction of 3-fluorobromobenzene with magnesium in an anhydrous solvent, typically tetrahydrofuran (THF). The resulting organomagnesium halide exhibits significant nucleophilic character due to the electronegative fluorine atom, which influences its reactivity and stability.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₄BrF·Mg |

| Appearance | Colorless to pale yellow liquid |

| Solubility | Soluble in THF |

| Reactivity | Highly reactive with electrophiles |

The mechanism of action for this compound primarily involves nucleophilic addition to electrophiles, forming new carbon-carbon bonds. This reaction is essential in synthesizing complex organic molecules, particularly in the pharmaceutical industry. The presence of the fluorine atom enhances the electrophilicity of adjacent carbon atoms, facilitating reactions with various substrates.

Biological Activity

Research indicates that this compound and its derivatives exhibit notable biological activities. For instance, compounds derived from this Grignard reagent have been shown to inhibit key targets in cancer therapy, such as the epidermal growth factor receptor (EGFR) tyrosine kinase. This inhibition is critical for developing anticancer agents, as EGFR plays a significant role in tumor growth and progression.

Case Studies

- Inhibition of EGFR-TK : A study demonstrated that derivatives of this compound effectively inhibited EGFR-TK activity, leading to reduced proliferation of cancer cell lines such as HeLa cells. The introduction of the fluorophenyl group significantly increased cytotoxicity compared to non-fluorinated counterparts.

- Synthesis of Bioactive Compounds : Another investigation focused on synthesizing spiro[indole-3,5′-isoxazoles] using this compound as a key reagent. The resulting compounds exhibited promising activity against various biological targets, showcasing the versatility of this Grignard reagent in drug development .

Comparative Analysis with Other Grignard Reagents

To understand the unique biological activity of this compound, it is beneficial to compare it with other related Grignard reagents.

Table 2: Comparison of Biological Activities

Safety and Handling

Due to its reactivity, particularly with water and air, proper safety measures must be taken when handling this compound. It is classified as flammable and can produce hazardous gases upon contact with moisture.

属性

IUPAC Name |

magnesium;fluorobenzene;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F.BrH.Mg/c7-6-4-2-1-3-5-6;;/h1-2,4-5H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTKMKZYEOXZPQZ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[C-]=CC(=C1)F.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380808 | |

| Record name | 3-Fluorophenylmagnesium bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17318-03-5 | |

| Record name | 3-Fluorophenylmagnesium bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。